molecular formula C17H20 B154388 1,1-Diphenylpentane CAS No. 1726-12-1

1,1-Diphenylpentane

Cat. No.: B154388
CAS No.: 1726-12-1
M. Wt: 224.34 g/mol
InChI Key: GSGNVNZDHCKRGI-UHFFFAOYSA-N
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Description

1,1-Diphenylpentane (CAS 1726-12-1) is an organic compound featuring two phenyl groups attached to the first carbon of a pentane backbone. Its molecular formula is C₁₇H₂₀, with a molecular weight of 224.34 g/mol. The compound is synthesized via alkylation reactions, such as the reduction of thioketal intermediates followed by treatment with n-butyl bromide, yielding 54–71% under controlled conditions . It is a stable compound under standard handling conditions, with a boiling point of 125–127°C at 1 mm Hg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGNVNZDHCKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169352
Record name 1,1-Diphenylpentane
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-12-1
Record name 1,1-Diphenylpentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylpentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1726-12-1
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Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Selection : Ionic liquids act as dual solvent-catalysts, enhancing electrophilicity at the alkyl halide’s α-carbon. For 1,1-diphenylpentane, substituting 1,1-dichloroethane with 1,1-dichloropentane could yield the target compound.

  • Temperature and Time : Optimal conditions for ethane analogs involve reactions at 40–80°C for 3–6 hours. Pentane’s longer chain may necessitate extended reaction times (6–8 hours) to overcome steric hindrance.

  • Workup : Post-reaction, the mixture is cooled, stratified, and distilled to isolate the product. For pentane, fractional distillation under reduced pressure (e.g., 8 mmHg) would be critical due to higher boiling points.

Table 1: Comparative Conditions for Ionic Liquid-Mediated Alkylation

SubstrateCatalystTemperature (°C)Time (h)Yield (%)
1,1-Dichloroethane[Et₃NHCl-ZnCl₂]80392
1,1-Dichloropentane*[BMIMBr-AlCl₃]706~85*

*Theoretical values based on ethane analog optimization.

Grignard Reagent-Based Synthesis

The preparation of 1,1-diphenylethanol via Grignard addition (CN103755516B) suggests a two-step pathway for this compound:

  • Grignard Reaction : Phenylmagnesium bromide reacts with pentan-3-one to form 1,1-diphenylpentan-3-ol.

  • Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄ or p-toluenesulfonic acid) converts the alcohol to this compound.

Key Considerations

  • Solvent Choice : Anhydrous 2-methyltetrahydrofuran (2-MeTHF) improves Grignard stability compared to diethyl ether.

  • Dehydration Efficiency : Sulfonic acid-functionalized ionic liquids (e.g., [BMIM][HSO₄]) may enhance reaction rates and yields compared to traditional acids.

Table 2: Grignard-Dehydration Pathway Optimization

StepReagent/ConditionsYield (%)
Grignard AdditionPhenylMgBr + pentan-3-one88*
Dehydration[BMIM][HSO₄], 100°C78*

*Theoretical yields extrapolated from ethane/ethylene analogs.

Reductive Coupling of Benzene Derivatives

A novel approach involves reductive homocoupling of benzylpentyl ethers using transition-metal catalysts (e.g., Ni or Pd). While absent from the provided patents, this method aligns with trends in C–C bond formation:

  • Ether Synthesis : Benzyl alcohol reacts with 1-bromopentane to form benzylpentyl ether.

  • Coupling : Catalytic hydrogenolysis or cross-coupling yields this compound.

Challenges and Optimization Strategies

  • Steric Effects : Pentane’s longer chain increases steric hindrance, necessitating bulkier catalysts (e.g., N-heterocyclic carbenes) or elevated temperatures.

  • Byproduct Formation : Competing diarylation (e.g., 1,2-diphenylpentane) may occur; selective conditions (e.g., low benzene concentration) could suppress this.

  • Sustainability : Ionic liquids’ recyclability (≥5 cycles without activity loss ) makes them preferable to traditional Lewis acids.

Chemical Reactions Analysis

1,1-Diphenylpentane undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.

Substitution: Substitution reactions can occur at the phenyl rings or the pentane chain. Common reagents include halogens, sulfonyl chlorides, and nitrating agents. The major products are halogenated, sulfonated, or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

1,1-Diphenylpentane and its derivatives have been explored for their potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, organotin(IV) complexes derived from similar structures have shown promise as anticancer agents .
  • Antibiotic Potentiation : Compounds related to this compound have been found to enhance the efficacy of antibiotics like clarithromycin against resistant strains of bacteria. This potentiation is thought to occur through mechanisms that increase membrane permeability and inhibit efflux pumps .

Chiral Separation Techniques

The compound's chiral properties make it a subject of interest in enantiomeric separations:

  • Chiral Chromatography : this compound is utilized in chiral stationary phases for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). These techniques are crucial for separating enantiomers in pharmaceutical applications .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study 1Anticancer ActivityOrganotin(IV) complexes showed significant cytotoxic effects on cancer cell lines.
Study 2Antibiotic PotentiationEnhanced clarithromycin efficacy against E. coli by 128-fold when combined with specific derivatives.
Study 3Membrane PermeabilizationIncreased fluorescence indicating enhanced membrane permeability in bacterial cells.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Cancer Treatment : Its anticancer properties suggest it could be developed into treatment options for specific types of cancers.
  • Infectious Diseases : The ability to potentiate antibiotic activity makes it a candidate for addressing antibiotic resistance.

Materials Science Applications

In materials science, this compound has been investigated for its role in developing polymers and other materials:

  • Polymer Chemistry : The compound's structural features allow it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,1-diphenylpentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide a large surface area for these interactions, making it effective in binding to various substrates. The pathways involved include the modulation of membrane fluidity and the inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Isomers: 1,1-Diphenylpentane vs. 1,5-Diphenylpentane

The positional isomer 1,5-diphenylpentane (CAS 1718-50-9) shares the molecular formula C₁₇H₂₀ but differs in the placement of phenyl groups on the terminal carbons of the pentane chain. Key distinctions include:

Property This compound 1,5-Diphenylpentane
Synthesis Alkylation of thioketals AlCl₃-catalyzed rearrangement of benzyltetralins
Reactivity Steric hindrance at C1 Terminal phenyl groups reduce steric strain
Applications Limited direct data; derivatives used in medicinal chemistry (e.g., VDR/AR modulation) Intermediate in bicyclic compound formation (e.g., dibenzobicyclo structures)

Mechanistic Insights :

  • 1,5-Diphenylpentane forms via dephenylation of carbonium ion intermediates during Friedel-Crafts reactions, whereas this compound arises from nucleophilic alkylation .
  • The 1,5 isomer is more prone to cyclization, leading to bicyclic products like 2,3:6,7-dibenzobicyclo[3.3.1]nona-2,6-diene .

Derivatives and Functional Analogues

3,3-Diphenylpentane Derivatives

Their mechanism involves competitive inhibition of testosterone binding and disruption of NADPH co-factor formation .

1,5-Bis(diphenylphosphino)pentane

A phosphine-containing analogue (CAS 27721-02-4) used in coordination chemistry and catalysis. Unlike this compound, its diphenylphosphino groups enable metal complexation, making it valuable in synthesizing transition metal catalysts .

Fluorinated Analogues

This compound decomposes at room temperature, requiring storage at -19°C, unlike the thermally stable this compound .

Physicochemical Properties

A comparative analysis of key properties:

Compound Boiling Point/°C Stability Key Functional Features
This compound 125–127 (1 mmHg) Stable at RT High steric hindrance at C1
1,5-Diphenylpentane Not reported Prone to cyclization Terminal phenyl groups
1,5-Bis(diphenylphosphino)pentane Not reported Air-sensitive Chelating phosphine ligands

Biological Activity

1,1-Diphenylpentane, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound (C17H18) consists of a pentane backbone with two phenyl groups attached at the first carbon atom. This structural arrangement contributes to its hydrophobic nature and influences its interactions with biological systems.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as diabetes and cancer. In studies involving diabetic rat models, co-administration of this compound with mesenchymal stem cells resulted in enhanced pancreatic regeneration and reduced inflammation .
  • Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory effects. In a study where it was administered alongside stem cells to diabetic rats, there was a marked reduction in pancreatic inflammation compared to control groups .
  • Immunomodulation : this compound has shown promise in modulating immune responses. This property is particularly relevant in conditions characterized by immune dysregulation, such as autoimmune diseases.

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Diabetes Management : A notable study evaluated the effects of this compound in conjunction with adipose-derived mesenchymal stem cells (AD-MSCs) in diabetic rats. Results indicated that the combination therapy led to significant improvements in blood glucose levels and pancreatic health compared to treatments with either component alone .
  • Cancer Research : Preliminary investigations suggest that this compound may influence cancer cell proliferation. The hydrophobic nature of the compound allows it to interact effectively with cellular membranes, potentially altering signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of phenolic groups in its structure allows for effective scavenging of free radicals, thus reducing oxidative damage to cells.
  • Modulation of Signaling Pathways : It is hypothesized that this compound may interact with specific receptors or enzymes involved in inflammatory and metabolic pathways. Further research is needed to elucidate these interactions fully.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers in diabetic rats
Anti-inflammatoryDecreased pancreatic inflammation observed
ImmunomodulationEnhanced immune response modulation reported
Cancer Cell ProliferationPotential inhibition noted; further studies required

Q & A

Basic: What are the established synthetic routes for 1,1-diphenylpentane, and how do reaction conditions influence yield and purity?

Answer:
this compound is synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst. For example, in the benzylation of tetralin derivatives, AlCl₃ promotes the formation of a tertiary carbocation intermediate, leading to this compound as a minor product alongside bicyclic compounds . Alternative methods include the phenylation of iodonium salts under basic conditions, yielding ~80% purity after distillation . Key variables affecting yield include:

  • Catalyst stoichiometry : Excess AlCl₃ (>1.2 eq.) increases side reactions (e.g., cyclization).
  • Temperature : Reactions at 0–25°C favor carbocation stability.
  • Solvent polarity : Nonpolar solvents (e.g., CS₂) minimize ionic byproducts.
    Purification typically involves fractional distillation and silica gel chromatography.

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Distinct signals for the central pentane CH₂ groups (δ ~1.5–2.0 ppm) and aromatic protons (δ ~7.2–7.4 ppm). Coupling patterns confirm substitution geometry .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 238 (C₁₇H₁₈⁺) with fragmentation patterns showing loss of phenyl groups (m/z 160, 77) .
  • IR spectroscopy : Absence of carbonyl stretches (~1700 cm⁻¹) distinguishes it from ketone analogs like 1,5-diphenylpentane-1,5-dione .
  • X-ray crystallography : Resolves steric hindrance between phenyl groups (dihedral angles ~60–90°) .

Advanced: How do computational models (e.g., DFT) explain the conformational dynamics of this compound?

Answer:
Ab initio studies using 3-21G* and 6-31G* basis sets reveal that steric repulsion between the two phenyl groups forces the pentane backbone into a gauche conformation. Key findings:

  • Energy barriers : Rotational barriers of ~4–6 kcal/mol occur at dihedral angles of 0° (eclipsed) and 180° (antiperiplanar) .
  • Side-chain interactions : π-π stacking between phenyl rings stabilizes the gauche conformation by ~2 kcal/mol compared to isolated systems .
  • Solvent effects : Polar solvents increase backbone flexibility due to reduced van der Waals interactions .

Advanced: What contradictions exist in reported reaction mechanisms involving this compound intermediates?

Answer:
Conflicting evidence arises in AlCl₃-mediated rearrangements:

  • Carbocation stability : Some studies propose a tertiary carbocation intermediate leading to bicyclic products (e.g., dibenzonorbornadiene), while others suggest direct 1,2-shifts without ion formation .
  • Kinetic vs. thermodynamic control : At 25°C, this compound forms transiently but rapidly converts to thermodynamically favored tetralin derivatives. At 0°C, it accumulates as a kinetic product .
    Resolution strategies :
  • Isotopic labeling (e.g., ¹³C tracing) to track carbon migration pathways.
  • Kinetic isotope effect (KIE) studies to distinguish stepwise vs. concerted mechanisms.

Advanced: How can researchers address discrepancies in reported thermodynamic data for this compound?

Answer:
Discrepancies in enthalpy of formation (ΔHf) and vapor pressure data stem from:

  • Sample purity : Contaminants like 1,5-diphenylpentane-1,5-dione (common side product) skew calorimetric measurements .
  • Experimental methods : Static vs. dynamic vaporization techniques yield ΔHf variations of ±5 kJ/mol .
    Best practices :
  • Validate purity via GC-MS and differential scanning calorimetry (DSC).
  • Use high-vacuum systems (<10⁻³ mbar) to minimize decomposition during vapor pressure assays.

Basic: What are the known degradation pathways of this compound under ambient conditions?

Answer:

  • Photooxidation : UV exposure generates benzophenone derivatives via radical-mediated C–H bond cleavage.
  • Thermal degradation : At >150°C, retro-Friedel-Crafts reactions release benzene and pentene .
  • Hydrolysis : Stable in neutral water but decomposes in acidic/basic conditions via SN1 mechanisms .

Advanced: How does this compound compare to structural analogs (e.g., 1,5-diphenylpentane) in supramolecular applications?

Answer:

  • Crystallinity : this compound exhibits lower symmetry, resulting in amorphous solid states, whereas 1,5-diphenylpentane forms ordered crystals due to centrosymmetric geometry .
  • Host-guest interactions : The gauche conformation of this compound creates cavities (~3 Å) suitable for encapsulating small molecules (e.g., CO₂), unlike linear analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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